molecular formula C8H9Cl2N B1295462 2,4-Dichlorophenethylamine CAS No. 52516-13-9

2,4-Dichlorophenethylamine

Cat. No. B1295462
CAS RN: 52516-13-9
M. Wt: 190.07 g/mol
InChI Key: VHJKDOLGYMULOP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethylamine (2,4-DCP) is a synthetic organic compound with a wide range of applications in research and industrial processes. It is a white crystalline solid with a molar mass of 229.07 g/mol and a melting point of 97-98 °C. 2,4-DCP is an aromatic amine composed of two chlorine atoms attached to a phenyl group. It is a derivative of the amphetamine family and is used in the synthesis of many compounds, including some psychoactive drugs.

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

2,4-Dichlorophenethylamine, widely used as a herbicide, has been the subject of extensive research regarding its environmental impact and toxicology. Studies have examined the molecular biology of 2,4-D toxicity and mutagenicity, with a focus on gene expression and the assessment of exposure in bioindicators. This research is critical for understanding occupational risks, neurotoxicity, herbicide resistance, and impacts on non-target species, especially aquatic organisms (Zuanazzi et al., 2020).

2. Predicted No-Effect Concentrations in Aquatic Environments

Research has also been conducted on deriving predicted no-effect concentrations (PNECs) for 2,4-D in aquatic environments. This involves comparing toxicity data from native species with non-native species data, providing a better understanding of environmental impacts and aiding in setting safe limits for 2,4-D residues in water bodies (Jin et al., 2011).

3. Removal from Polluted Water Sources

Efforts to remove 2,4-D from contaminated water sources have led to the development of various methods. These include advancements in technologies for its complete removal, aiming at reducing its potential toxic impact on humans and animals due to water contamination (EvyAliceAbigail et al., 2017).

4. Mode of Action as an Herbicide

Understanding the mode of action of 2,4-D as a herbicide has been a subject of research. This involves studying its physiological process, perception, and signal transduction under herbicide treatment. It's known to mimic natural auxin at the molecular level, affecting the physiological responses of sensitive dicots (Song, 2014).

5. Interaction with Cell Membranes

Research has also focused on how 2,4-D interacts with cell membranes. This includes studying its effects on human erythrocytes and molecular models to evaluate its perturbing effect on cell membranes (Suwalsky et al., 1996).

6. Genotoxicity Evaluation

The evaluation of the genotoxicity of 2,4-D and its derivatives has been a significant area of study, particularly in cultured mammalian cells. This research is crucial for assessing the genetic toxicity of this herbicide and ensuring its safe usage (Gollapudi et al., 1999).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenethylamine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction can influence the metabolic pathways of neurotransmitters. Additionally, this compound can bind to receptors in the central nervous system, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by binding to specific receptors, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an agonist or antagonist at different receptor sites, influencing the activity of enzymes and other proteins. For example, it may inhibit the activity of MAO, leading to increased levels of certain neurotransmitters . Additionally, this compound can interact with ion channels, altering their permeability and affecting cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism. For instance, high doses of this compound have been associated with neurotoxic effects, including alterations in motor activity and cognitive function . Additionally, toxic effects such as liver and kidney damage have been observed at elevated dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function . Additionally, modifications such as phosphorylation can alter its activity and interactions with other biomolecules.

properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKDOLGYMULOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200516
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52516-13-9
Record name 2,4-Dichlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dl-β-hydroxy-N-tert-butyl-2,4-dichlorophenethylamine (DCB) affect lipolysis in isolated fat cells?

A1: The research indicates that DCB itself stimulates lipolysis in isolated fat cells from starved rats []. Interestingly, in the presence of DCB, the lipolytic effects of epinephrine and ACTH are completely abolished []. This suggests that DCB might be interacting with similar pathways or mechanisms involved in the lipolytic action of these hormones, but further research is needed to elucidate the exact mechanism.

Q2: Does DCB interfere with the lipolytic action of growth hormone and dexamethasone?

A2: Unlike its effect on epinephrine and ACTH, DCB does not hinder the lipolytic action of growth hormone and dexamethasone []. The study found that even in the presence of DCB, growth hormone and dexamethasone could still accelerate lipolysis []. This suggests that the mechanism by which growth hormone and dexamethasone induce lipolysis might be distinct from the pathways affected by DCB, epinephrine, and ACTH.

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